Ammonium 6-bromoquinazoline-4-carboxylate
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Overview
Description
Ammonium 6-bromoquinazoline-4-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 6-bromoquinazoline-4-carboxylate typically involves the bromination of quinazoline derivatives followed by carboxylation. One common method includes the reaction of 6-bromoquinazoline with ammonium carbonate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ammonium 6-bromoquinazoline-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Ammonium 6-bromoquinazoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ammonium 6-bromoquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-bromoquinazoline-4-carboxylate: Lacks the ammonium group but shares similar core structure.
Quinazoline-4-carboxylate: Lacks both the bromine and ammonium groups.
Ammonium quinazoline-4-carboxylate: Lacks the bromine atom.
Uniqueness
Ammonium 6-bromoquinazoline-4-carboxylate is unique due to the presence of both the bromine and ammonium groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
azanium;6-bromoquinazoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZDCVNKSLYUFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)[O-].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621817 |
Source
|
Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474710-80-0 |
Source
|
Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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